
Ethambutol R,R-Isomer DiHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethambutol R,R-Isomer DiHCl is a chiral drug primarily used in the treatment of tuberculosis. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.2 g/mol. This compound is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethambutol R,R-Isomer DiHCl involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethambutol R,R-Isomer DiHCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Ethambutol R,R-Isomer DiHCl has a wide range of scientific research applications. In chemistry, it is used to study drug resistance mechanisms and develop new therapeutic strategies. In biology, it helps in understanding the molecular pathways involved in tuberculosis . In medicine, it is a crucial component of tuberculosis treatment regimens . Industrially, it is used in the large-scale production of anti-tuberculosis drugs .
Mecanismo De Acción
Ethambutol R,R-Isomer DiHCl works by inhibiting arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall . This inhibition leads to impaired cell wall synthesis, ultimately resulting in the death of the bacterium . The compound targets the mycolyl-arabinogalactan-peptidoglycan complex in the cell wall, preventing its formation .
Comparación Con Compuestos Similares
Ethambutol R,R-Isomer DiHCl is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against Mycobacterium tuberculosis . Similar compounds include:
These compounds also target Mycobacterium tuberculosis but through different mechanisms, making this compound a valuable addition to combination therapy regimens .
Propiedades
Número CAS |
134566-79-3 |
|---|---|
Fórmula molecular |
C10H24N2O2 . 2 HCl |
Peso molecular |
277.23 |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(R,R)-Ethambutol Dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
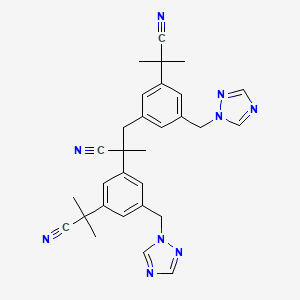
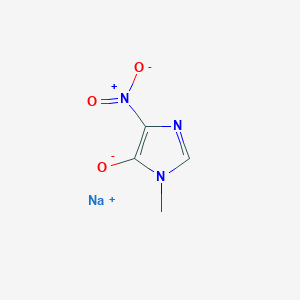
![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)
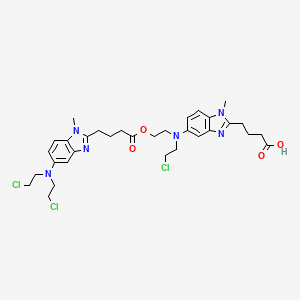
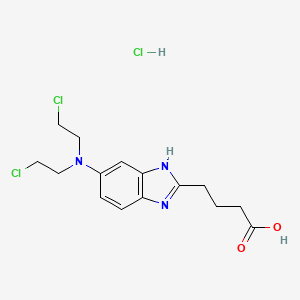

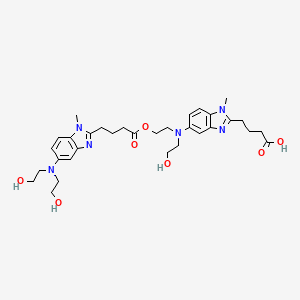
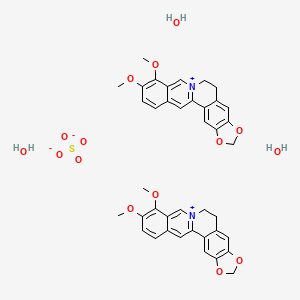

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
